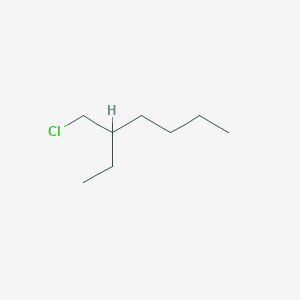

3-(Chloromethyl)heptane

Cat. No. B086058

Key on ui cas rn:

123-04-6

M. Wt: 148.67 g/mol

InChI Key: WLVCBAMXYMWGLJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07652180B2

Procedure details

A 1 l jacketed glass reactor with a glass paddle stirrer, an immersed tube for reactant metering and an attached water separator is initially charged with 200 g of N-n-butylalkylpyridinium chloride (prepared according to Example 1 as catalyst and adjusted to a temperature of 135° C. 519.8 g of 2-ethylhexanol are introduced uniformly via the immersed tube within 5 h. Over the entire reaction time, gaseous hydrogen chloride is likewise metered in via the immersed tube in a slight stoichiometric excess (223 g). The water of reaction is distilled off azeotropically with the target product and removed as the lower phase in the water separator, while the upper phase is recycled into the reactor. After a total reaction time of 22 h, the conversion based on the 2-ethylhexanol is 99.3%.

[Compound]

Name

N-n-butylalkylpyridinium chloride

Quantity

200 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4]O)[CH3:2].[ClH:10]>O>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][Cl:10])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

519.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(CO)CCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

N-n-butylalkylpyridinium chloride

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

adjusted to a temperature of 135° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is distilled off azeotropically with the target product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed as the lower phase in the water separator, while the upper phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a total reaction time of 22 h

|

|

Duration

|

22 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)C(CCl)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |